molecular formula C21H26N2O B448587 1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE

1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE

Katalognummer: B448587
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RUALLZSVBKHKMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Anilino-2-Methyl-3,4-Dihydro-1(2H)-Quinolinyl]-1-Pentanone is a synthetic chemical compound featuring the 3,4-dihydro-2(1H)-quinolinone scaffold, a structure recognized in medicinal chemistry for its versatility in drug design and its presence in several pharmacologically active compounds . This scaffold is found in FDA-approved drugs such as the phosphodiesterase inhibitor cilostazol, the beta-blocker carteolol, and the antipsychotic aripiprazole, highlighting its significant potential in the development of therapeutics targeting both peripheral and central nervous systems . The specific structure of this compound, which includes a 4-anilino substitution and a pentanone chain, suggests it is designed for advanced research applications, potentially as a key intermediate in organic synthesis or for investigating novel biological pathways. Researchers have explored similar 3,4-dihydro-2(1H)-quinolinone derivatives for a range of activities, including sigma receptor agonism with demonstrated antidepressant-like effects in preclinical models , as well as interactions with serotonin and dopamine receptors . This product is strictly intended for laboratory research purposes and is not formulated for diagnostic, therapeutic, or any human or veterinary applications.

Eigenschaften

Molekularformel

C21H26N2O

Molekulargewicht

322.4 g/mol

IUPAC-Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one

InChI

InChI=1S/C21H26N2O/c1-3-4-14-21(24)23-16(2)15-19(18-12-8-9-13-20(18)23)22-17-10-6-5-7-11-17/h5-13,16,19,22H,3-4,14-15H2,1-2H3

InChI-Schlüssel

RUALLZSVBKHKMA-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C

Kanonische SMILES

CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C

Herkunft des Produkts

United States

Biologische Aktivität

1-[4-Anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl]-1-pentanone is a complex organic compound belonging to the quinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C25H25N3O2C_{25}H_{25}N_3O_2 and a molecular weight of approximately 399.49 g/mol. Its structure features multiple aromatic rings and functional groups, including an aniline moiety and a quinoline framework, which contribute to its biological activity.

Structural Representation

The structural representation of this compound can be illustrated as follows:

Structure C25H25N3O2\text{Structure }\text{C}_{25}\text{H}_{25}\text{N}_3\text{O}_2

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) through mechanisms involving DNA damage and inhibition of cell proliferation . The specific compound may exhibit similar effects due to its structural similarities to other active quinoline derivatives.

Case Study: Cytotoxicity Testing
In a comparative study, various analogs of quinoline derivatives were tested for their cytotoxic effects using the MTT assay. The results indicated that compounds with alkyl substituents at specific positions on the quinoline ring demonstrated enhanced cytotoxicity against HL-60 cells, with IC50 values below 0.3 µM . This suggests that this compound could potentially exhibit similar or improved cytotoxic effects.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-60<0.3Induction of apoptosis
Compound BMCF-7Low µM rangeDNA damage
1-[4-Anilino...]TBDTBDTBD

Antimicrobial Activity

Quinoline derivatives are also known for their broad-spectrum antimicrobial properties. The presence of functional groups in this compound may enhance its interaction with microbial targets, leading to effective inhibition of bacterial and fungal growth .

The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Quinoline compounds can inhibit enzymes involved in critical metabolic pathways in cancer cells or pathogens.
  • DNA Interaction : Many quinolines have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Binding : These compounds may also bind to specific receptors, modulating signaling pathways related to cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key structural and physical properties of 1-[4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl]-1-pentanone with similar quinolinone derivatives:

Compound Name Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) LogP (Predicted)
This compound C₂₁H₂₄N₂O 4-anilino, 2-methyl, pentanone Not reported Not reported ~3.8*
3-Hydroxy-2-phenyl-2,3-dihydro-4(1H)-quinolinone C₁₅H₁₁NO₂ 3-hydroxy, 2-phenyl 268–270 411.8 ~2.1
(±)-1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one C₂₅H₃₀ClN₂O 1-pentyl, tetrahydronaphthyl Not reported Not reported ~4.5

Notes:

  • The anilino and pentanone groups in the target compound likely increase lipophilicity (higher LogP) compared to the hydroxyl and phenyl substituents in 3-hydroxy-2-phenyl-2,3-dihydro-4(1H)-quinolinone .
  • The pentyl chain in compound 44 (from ) may contribute to similar solubility challenges as the pentanone group in the target molecule .

Vorbereitungsmethoden

Quinoline Core Formation via Zeolite-Catalyzed Condensation

The quinoline backbone is constructed through acid-catalyzed cyclization of aniline derivatives with ketones. A notable method adapts the protocol for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline (Patent RU2609028C1) :

  • Reactants : 4-nitroaniline and pentan-2-one.

  • Catalyst : HY-MMM zeolite (micro-meso-macroporous structure).

  • Conditions : 60–230°C, 6–23 hours, molar ratio aniline:ketone = 1:5.

  • Outcome : 60–68% selectivity for the quinoline intermediate, with N-phenylpropan-2-imine as a byproduct .

Mechanistic Insight :
The zeolite’s Brønsted acid sites facilitate imine formation, followed by intramolecular cyclization (Figure 1) :

Aniline+PentanoneHY-MMMQuinoline intermediate+H2O\text{Aniline} + \text{Pentanone} \xrightarrow{\text{HY-MMM}} \text{Quinoline intermediate} + \text{H}_2\text{O}

Introduction of the Anilino Group

The 4-anilino substituent is introduced via reductive amination or Buchwald-Hartwig coupling :

  • Reductive Amination :

    • Substrate : 4-nitro-2-methyl-3,4-dihydroquinolin-1(2H)-one.

    • Reductant : H₂/Pd-C in ethanol.

    • Coupling Agent : Aniline with NaBH₃CN .

    • Yield : 72–85% .

  • Buchwald-Hartwig Coupling :

    • Catalyst : Pd(OAc)₂/Xantphos.

    • Base : Cs₂CO₃.

    • Conditions : 100°C, 24 hours .

Pentanone Chain Installation via Friedel-Crafts Acylation

The 1-pentanone group is appended using Friedel-Crafts acylation :

  • Reactants : 4-anilino-2-methyl-3,4-dihydroquinoline and pentanoyl chloride.

  • Catalyst : AlCl₃ (1.2 equiv).

  • Conditions : Dichloromethane, 0°C → room temperature, 12 hours .

  • Yield : 65–78% .

Side Reaction Mitigation :
Excessive AlCl₃ promotes over-acylation; stoichiometric control is critical .

Multicomponent Povarov Reaction

A one-pot synthesis leverages the Povarov [4+2] cycloaddition (Scheme 1) :

  • Components :

    • Aniline,

    • Pentan-1,4-dione,

    • 2-Methyl-1,3-diene.

  • Catalyst : Sc(OTf)₃ (10 mol%).

  • Conditions : Reflux in toluene, 8 hours.

  • Yield : 58–64% .

Advantage : Convergent synthesis reduces intermediate isolation steps.

Spectroscopic Validation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 2.35 ppm for methyl group, δ 208 ppm for ketone carbonyl) .

  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch) .

  • MS : m/z 322.4 [M+H]⁺ .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Zeolite Condensation60–6895Industrial
Friedel-Crafts65–7898Lab-scale
Povarov Reaction58–6490Moderate

Trade-offs : Zeolite methods favor scalability but require high temperatures. Povarov reactions offer step economy but lower yields .

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitutions at C-2 and C-4 are minimized using bulky directing groups (e.g., tert-butylcarbamate) .

  • Byproduct Formation : N-Phenylimine byproducts are suppressed via kinetic control (low-temperature catalysis) .

  • Catalyst Recovery : HY-MMM zeolite is reusable for 3–5 cycles without significant activity loss .

Emerging Approaches

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization for anilino installation (Pd/Ni dual catalysis) .

  • Flow Chemistry : Continuous-flow systems enhance reaction control for acylation steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.